8-Heptadecene

概要

説明

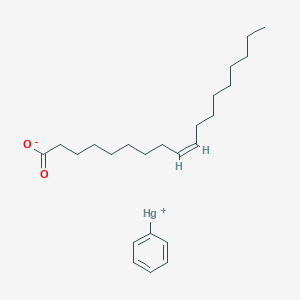

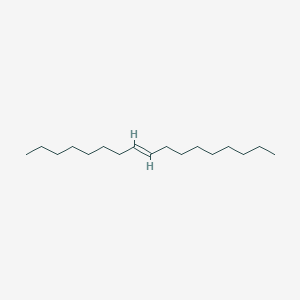

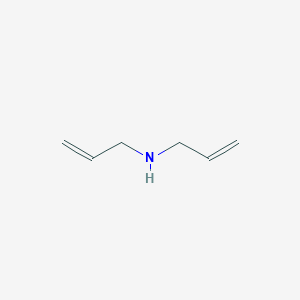

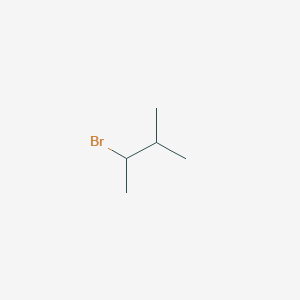

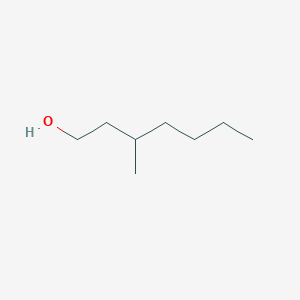

8-Heptadecene is a chemical compound with the formula C17H34 . It is a type of alkene, which means it contains a carbon-carbon double bond .

Molecular Structure Analysis

The molecular structure of 8-Heptadecene consists of 17 carbon atoms and 34 hydrogen atoms . The IUPAC Standard InChI isInChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15+ . Physical And Chemical Properties Analysis

8-Heptadecene has a molecular weight of 238.4519 . It has a density of 0.8±0.1 g/cm³ .科学的研究の応用

Role in Sexual Deception

8-Heptadecene plays a significant role in the sexual deception mechanism of certain orchids. For instance, in the European Ophrys orchid, 8-Heptadecene is one of the semiochemicals present in both the orchid Ophrys insectifera and females of its pollinator species, Argogorytes fargeii . These compounds are found to be electrophysiologically active to pollinators .

Biosynthesis Pathway

The biosynthesis of 8-Heptadecene in Ophrys insectifera is proposed to occur through decarbonylation without preceding elongation . This is different from other Ophrys species where elongation and decarbonylation reactions occur .

Flavor Constituent in Food

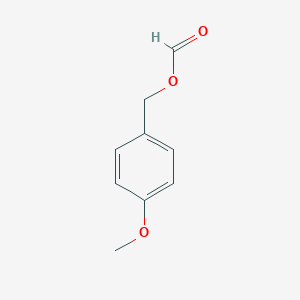

8-Heptadecene has been identified as a volatile flavor constituent in roasted pork . This suggests that it may contribute to the unique taste and aroma of certain food products.

Potential Use in Pheromone Research

Given its role in the sexual deception mechanism of certain orchids, 8-Heptadecene could potentially be used in pheromone research. Its electrophysiological activity to pollinators suggests that it could be used to study insect behavior and develop environmentally friendly pest control methods .

Safety and Hazards

将来の方向性

作用機序

8-Heptadecene, also known as (E)-heptadec-8-ene, is a chemical compound with the molecular formula C17H34 . It is an alkene that is part of the long-chain hydrocarbon family. Despite its simple structure, the mechanism of action of 8-Heptadecene is complex and involves several biochemical pathways.

Biochemical Pathways

8-Heptadecene is involved in the synthesis of alka(e)nes in microalgae, such as Chlorella variabilis NC64A and several Nannochloropsis species . This process is light-dependent and leads to the formation of alka(e)nes from C16 and C18 fatty acids . The exact biochemical pathway and its downstream effects are still under investigation.

Result of Action

The production of alka(e)nes in microalgae, facilitated by 8-heptadecene, could potentially be used for the production of biofuels . This represents a promising application of 8-Heptadecene in renewable energy.

Action Environment

The action of 8-Heptadecene is influenced by environmental factors. For instance, the synthesis of alka(e)nes in microalgae is strictly dependent on light . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 8-Heptadecene.

特性

IUPAC Name |

(E)-heptadec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQKRILZMDQPHI-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Heptadecene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research shows that (Z)-8-heptadecene acts as a semiochemical, particularly in insects and mites. In the European house dust mite Dermatophagoides pteronyssinus, (Z)-8-heptadecene functions as a sexual pheromone, attracting male mites. [] Similarly, it plays a role in the host-parasite relationship between honeybees (Apis mellifera) and the parasitic mite Varroa destructor. Nurse bees treated with (Z)-8-heptadecene become repellent to the mites, suggesting its potential in developing novel control techniques for the parasite. [] This repellent effect is likely due to the mite's ability to distinguish between different stages of honeybee development based on their cuticular hydrocarbon profiles, with (Z)-8-heptadecene being a key differentiating factor. []

A:

- Spectroscopic Data: Characterized using Gas Chromatography-Mass Spectrometry (GC-MS), exhibiting a prominent molecular ion peak at m/z 238. [, ] The fragmentation pattern in the mass spectrum helps confirm its identity as an 8-heptadecene isomer. []

A: While specific material compatibility data for 8-heptadecene is limited in the provided research, its presence in various biological systems, including insects, mites, and algae, suggests biocompatibility. [, , , ]

ANone: The provided research does not indicate any inherent catalytic properties of 8-heptadecene. It primarily functions as a semiochemical and is studied as a marker for irradiation in food science.

ANone: The provided research does not delve into computational chemistry or QSAR modeling studies specifically for 8-heptadecene.

A: While specific SAR studies for 8-heptadecene are not detailed in the provided literature, research on the pear leaf midge (Dasineura pyri) pheromone, (2R,13S,8Z)-2,13-diacetoxy-8-heptadecene, offers insights into the importance of stereochemistry for biological activity. [] In field tests, only the first eluting isomer of this pheromone attracted male midges, with the addition of the second eluting isomer significantly reducing attraction. [] This highlights the critical role of stereochemistry in pheromone recognition and activity.

A: Specific formulation strategies for 8-heptadecene are not discussed in the provided research. Its use as a potential control agent for Varroa destructor involves direct application to nurse bees. [] Further research is needed to explore formulations that optimize its delivery and efficacy for specific applications.

A: Detailed PK/PD studies, including ADME data, for 8-heptadecene are not available in the provided research. Its primary application appears to be in the realm of chemical ecology and as a marker for irradiation in food products. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)

![Benzo[pqr]picene](/img/structure/B93510.png)